(2Z)-N-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-3-(3-phenylpropyl)-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-N-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-3-(3-phenylpropyl)-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes a thiazinane ring, a methoxyphenyl group, and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-3-(3-phenylpropyl)-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting from readily available precursors
Formation of the Thiazinane Ring: This step involves the cyclization of a suitable precursor, such as a thioamide, under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thiazinane ring.
Introduction of the Phenylpropyl Group: This step typically involves a Friedel-Crafts alkylation reaction, where a phenylpropyl halide reacts with the thiazinane ring.
Formation of the Carboxamide: The final step involves the coupling of the intermediate with an ethylamine derivative to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-3-(3-phenylpropyl)-1,3-thiazinane-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
(2Z)-N-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-3-(3-phenylpropyl)-1,3-thiazinane-6-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Industry: It can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2Z)-N-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-3-(3-phenylpropyl)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of a specific enzyme, leading to the accumulation of its substrate and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simple ester with a similar carbonyl group.
Acetylacetone: A diketone with similar reactivity.
Diketene: A reactive intermediate used in similar synthetic routes.
Uniqueness
(2Z)-N-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-3-(3-phenylpropyl)-1,3-thiazinane-6-carboxamide is unique due to its complex structure, which includes multiple functional groups and a thiazinane ring. This complexity allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for scientific research and industrial applications.
Properties
Molecular Formula |
C23H27N3O3S |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-ethyl-2-(4-methoxyphenyl)imino-4-oxo-3-(3-phenylpropyl)-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C23H27N3O3S/c1-3-24-22(28)20-16-21(27)26(15-7-10-17-8-5-4-6-9-17)23(30-20)25-18-11-13-19(29-2)14-12-18/h4-6,8-9,11-14,20H,3,7,10,15-16H2,1-2H3,(H,24,28) |
InChI Key |
XCPPTSJAFLDNCK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CC(=O)N(C(=NC2=CC=C(C=C2)OC)S1)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
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